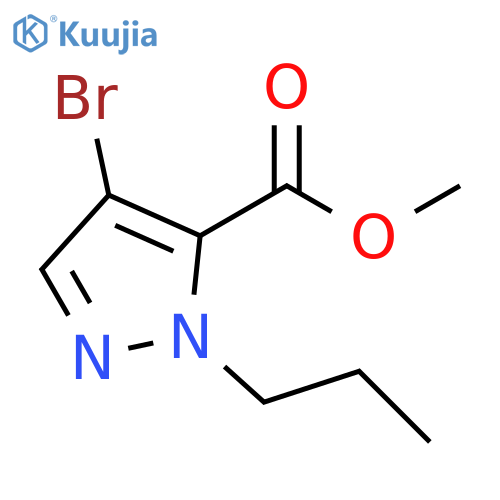

Cas no 1692557-69-9 (methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate)

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate

- 1H-Pyrazole-5-carboxylic acid, 4-bromo-1-propyl-, methyl ester

- methyl 4-bromo-2-propylpyrazole-3-carboxylate

- 1692557-69-9

- AKOS030251937

- EN300-6318705

-

- インチ: 1S/C8H11BrN2O2/c1-3-4-11-7(8(12)13-2)6(9)5-10-11/h5H,3-4H2,1-2H3

- InChIKey: MTFJFAFQMRBBAT-UHFFFAOYSA-N

- ほほえんだ: N1(CCC)C(C(OC)=O)=C(Br)C=N1

計算された属性

- せいみつぶんしりょう: 246.00039g/mol

- どういたいしつりょう: 246.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 44.1Ų

じっけんとくせい

- 密度みつど: 1.51±0.1 g/cm3(Predicted)

- ふってん: 303.7±22.0 °C(Predicted)

- 酸性度係数(pKa): -1.55±0.10(Predicted)

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6318705-2.5g |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95.0% | 2.5g |

$1147.0 | 2025-03-15 | |

| 1PlusChem | 1P01KSSJ-100mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 100mg |

$272.00 | 2024-06-19 | |

| 1PlusChem | 1P01KSSJ-10g |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 10g |

$3172.00 | 2024-06-19 | |

| A2B Chem LLC | BA49251-5g |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 5g |

$1820.00 | 2024-04-20 | |

| Aaron | AR01KT0V-50mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 50mg |

$188.00 | 2025-02-14 | |

| Aaron | AR01KT0V-500mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 500mg |

$654.00 | 2025-02-14 | |

| A2B Chem LLC | BA49251-50mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 50mg |

$160.00 | 2024-04-20 | |

| 1PlusChem | 1P01KSSJ-500mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 500mg |

$627.00 | 2024-06-19 | |

| A2B Chem LLC | BA49251-100mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 100mg |

$221.00 | 2024-04-20 | |

| A2B Chem LLC | BA49251-500mg |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate |

1692557-69-9 | 95% | 500mg |

$517.00 | 2024-04-20 |

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylateに関する追加情報

Methyl 4-Bromo-1-Propyl-1H-Pyrazole-5-Carboxylate (CAS No. 1692557-69-9): An Overview of Its Structure, Synthesis, and Applications

Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate (CAS No. 1692557-69-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structure, synthesis, and potential applications of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate.

The molecular structure of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is characterized by a pyrazole ring substituted with a bromo group at the 4-position and a propyl group at the 1-position. The carboxylate moiety is esterified with a methyl group, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromo substituent provides a handle for further functionalization through various chemical reactions, such as cross-coupling reactions, which are crucial in the development of novel pharmaceuticals.

The synthesis of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate typically involves several steps. One common approach is to start with the reaction of propargylamine and an appropriate nitrile to form the pyrazole core. Subsequent bromination and esterification steps yield the desired product. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes, such as the use of transition-metal-catalyzed reactions and microwave-assisted synthesis, which have significantly improved the yield and purity of the final product.

In terms of its biological activity, methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for drug development. For instance, studies have shown that compounds derived from this scaffold exhibit potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, there is growing interest in exploring its potential as an antiviral agent due to its ability to interfere with viral replication processes.

One notable application of methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate is in the field of cancer research. Pyrazoles have been extensively studied for their ability to modulate various signaling pathways involved in cancer progression. Compounds derived from this scaffold have shown promising anticancer activity by targeting key proteins such as kinases and proteases. Preclinical studies have demonstrated that these compounds can effectively inhibit tumor growth and metastasis in animal models.

Moreover, methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate has potential applications in neurodegenerative diseases. Pyrazoles have been identified as potent inhibitors of beta-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. By inhibiting BACE, these compounds can reduce the production of amyloid-beta peptides, which are known to form toxic aggregates in the brain. This makes them attractive candidates for the development of novel therapies for Alzheimer's disease.

In addition to its biological activities, methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate has also found applications in materials science and chemical synthesis. The presence of the bromo substituent makes it a valuable building block for constructing more complex molecules with diverse functionalities. For example, it can be used as a starting material for synthesizing polymers with unique properties or as a ligand in coordination chemistry.

The ongoing research on methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate highlights its potential as a versatile compound with a wide range of applications. As new synthetic methods and biological assays continue to be developed, it is likely that this compound will play an increasingly important role in various fields of science and technology.

1692557-69-9 (methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate) 関連製品

- 2171925-58-7(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-2-(propan-2-yl)butanoic acid)

- 898437-24-6(7-butyl-8-{4-(2-fluorophenyl)methylpiperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)

- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)

- 537705-83-2(4-Pyridinepropanamine,beta-methyl-,(betaR)-(9CI))

- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

- 1240935-82-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 146798-33-6(Benzonitrile, 3-[(3S)-1-propyl-3-piperidinyl]-, hydrochloride (1:1))

- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)